molecular formula C16H7N5O4 B10882504 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)amino]-5-nitrobenzene-1,2-dicarbonitrile

4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)amino]-5-nitrobenzene-1,2-dicarbonitrile

Cat. No.: B10882504
M. Wt: 333.26 g/mol
InChI Key: DWYNEMZYJKWEMC-UHFFFAOYSA-N
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Description

2-CYANO-4-[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)AMINO]-5-NITROPHENYL CYANIDE is a complex organic compound that features a cyano group, a nitro group, and an isoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CYANO-4-[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)AMINO]-5-NITROPHENYL CYANIDE typically involves multiple steps. One common method involves the reaction of 4-nitroaniline with phthalic anhydride to form the isoindole derivative. This intermediate is then reacted with cyanogen bromide under basic conditions to introduce the cyano groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-CYANO-4-[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)AMINO]-5-NITROPHENYL CYANIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions, and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. Solvents such as dimethylformamide (DMF) and dichloromethane (DCM) are often used to facilitate these reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups at the cyano or nitro positions .

Scientific Research Applications

2-CYANO-4-[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)AMINO]-5-NITROPHENYL CYANIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-CYANO-4-[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)AMINO]-5-NITROPHENYL CYANIDE involves its interaction with various molecular targets. The cyano and nitro groups can participate in electron transfer reactions, while the isoindole moiety can interact with biological macromolecules. These interactions can modulate biochemical pathways and cellular processes .

Properties

Molecular Formula

C16H7N5O4

Molecular Weight

333.26 g/mol

IUPAC Name

4-[(1,3-dioxoisoindol-2-yl)amino]-5-nitrobenzene-1,2-dicarbonitrile

InChI

InChI=1S/C16H7N5O4/c17-7-9-5-13(14(21(24)25)6-10(9)8-18)19-20-15(22)11-3-1-2-4-12(11)16(20)23/h1-6,19H

InChI Key

DWYNEMZYJKWEMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)NC3=C(C=C(C(=C3)C#N)C#N)[N+](=O)[O-]

Origin of Product

United States

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